(R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13722293
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O3 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | QDWFKERZLCYQTB-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)COC2=NC=C(C=C2)N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula is C₁₅H₂₃N₃O₃, with a molar mass of 293.36 g/mol . Its IUPAC name, tert-butyl (3R)-3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate, reflects three critical components:
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A pyrrolidine ring (a five-membered cyclic amine) substituted at the 3-position.
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A Boc group (tert-butoxycarbonyl) attached to the pyrrolidine’s nitrogen, providing steric protection during synthetic steps.
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A 5-aminopyridin-2-yloxymethyl side chain, which introduces hydrogen-bonding capabilities and aromaticity.
The (R)-configuration at the pyrrolidine’s 3-position is essential for its biological interactions, as enantiomeric purity often dictates binding affinity to target proteins .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₃ | |
| Molecular Weight | 293.36 g/mol | |
| InChIKey | QDWFKERZLCYQTB-LLVKDONJSA-N | |
| Stereochemistry | (R)-configured chiral center |
Synthesis and Stereochemical Control
Asymmetric Synthesis Strategies
The synthesis of (R)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multistep organic reactions with careful stereochemical control. A common approach includes:
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Pyrrolidine Functionalization: Introducing the hydroxymethyl group at the 3-position via nucleophilic substitution or Grignard reactions.
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Chiral Resolution: Using chiral auxiliaries or catalysts to ensure the (R)-configuration. For example, Evans’ oxazolidinones or enzymatic resolution methods may isolate the desired enantiomer.
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Boc Protection: Reacting the pyrrolidine’s amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Aminopyridine Coupling: Mitsunobu or Ullmann-type coupling to attach the 5-aminopyridin-2-yloxy moiety.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors and automated systems to enhance yield (typically >75%) and reduce racemization risks. Solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) are preferred for their compatibility with Boc-group stability.
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The compound’s aminopyridine group and Boc-protected amine make it a strategic building block for:
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Kinase Inhibitors: The pyridine ring mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites.
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Antiviral Agents: Modifications to the pyrrolidine scaffold have shown activity against RNA viruses in preclinical studies.
Case Study: Neurological Drug Candidates
In 2024, VulcanChem reported its use in synthesizing mGluR5 antagonists, which modulate glutamate signaling in neurodegenerative diseases. The (R)-enantiomer demonstrated a 20-fold higher binding affinity than its (S)-counterpart in rodent models.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison of Related Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| (R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate | C₁₅H₂₃N₃O₃ | 293.36 | Boc, aminopyridine | Kinase inhibitor synthesis |
| 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine | C₁₆H₂₅N₃O₃ | 307.39 | Boc, piperidine | Ligand in biochemical assays |
| Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate | C₁₄H₂₁N₃O₂ | 263.34 | Boc, aminopyridine | Intermediate for antibiotics |
Key observations:
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The piperidine analogue (Table 2, Row 2) exhibits higher molar mass due to its six-membered ring but lacks stereochemical specificity.
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Removal of the oxymethyl linker (Row 3) reduces molecular weight but limits functionalization options .
Stability and Reactivity Profile
Reactive Pathways
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Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, yielding a primary amine for further reactions.
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Nucleophilic Aromatic Substitution: The 5-amino group on pyridine participates in substitution reactions with electrophiles like alkyl halides.
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